N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium
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Overview
Description
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium is a quaternary ammonium compound with a hydroxyl group attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium typically involves the reaction of propargyl bromide with N,N-dimethylethanolamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using advanced analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the propargyl group can be reduced to form a double or single bond.
Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as halides and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyl-2-propyn-1-aminium.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyl-2-propen-1-aminium.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a potential antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyl-2-propyn-1-aminium involves its interaction with cellular membranes. The quaternary ammonium group interacts with the negatively charged phospholipids in the cell membrane, disrupting the membrane structure and leading to cell lysis. This mechanism is particularly effective against microbial cells, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)cytisine: A compound with similar hydroxyl and quaternary ammonium groups but with different biological activity.
Methyldiethanolamine: Another quaternary ammonium compound with similar chemical properties but different applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its effectiveness as an antimicrobial agent further highlight its uniqueness .
Properties
Molecular Formula |
C7H14NO+ |
---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium |
InChI |
InChI=1S/C7H14NO/c1-4-5-8(2,3)6-7-9/h1,9H,5-7H2,2-3H3/q+1 |
InChI Key |
OPGYNKVUGYWXQA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(CCO)CC#C |
Synonyms |
propargyl-Cho propargylcholine |
Origin of Product |
United States |
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